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molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

6-Methyl-2,4-pyrimidinediamine

Cat. No. B156686
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
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Patent
US05574040

Procedure details

A suspension of p-aminoacetophenone (1.35 g) and 2-amino-4-chloro-6-methylpyrimidine (1.435 g) in 20 mL water was treated with 0.85 mL conc HCl and heated at reflux for 1 hr. Addition of 20 mL 1N KOH gave a light buff solid, which was filtered out and dried to give 2.28 g acetylphenyl)amino-2-amino-6-methylpyrimidine, mp 194°-196° C. Of this, 1.21 g was treated with methyl iodide (3 mL) in dimethylformamide (15 mL) at room temperature for 42 hr. Dilution with ethyl acetate and filtration gave 1.11 g 4-(4-acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide as a white powder, mp 302°-3° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.435 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]C1C=CC(C(=O)C)=CC=1.[NH2:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[C:14]([CH3:19])[N:13]=1.Cl.[OH-].[K+]>O>[NH2:1][C:16]1[CH:15]=[C:14]([CH3:19])[N:13]=[C:12]([NH2:11])[N:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
1.435 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
gave a light buff solid, which
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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